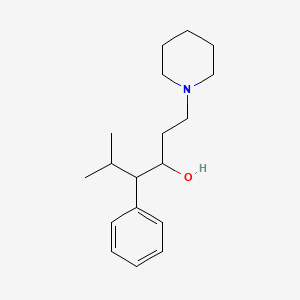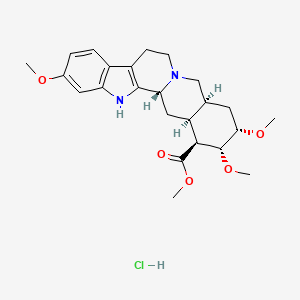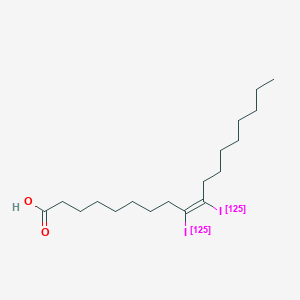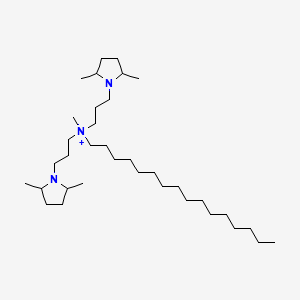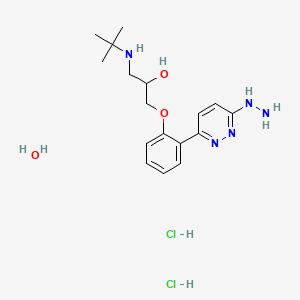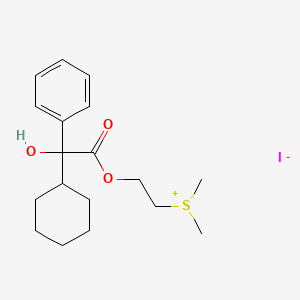
Picotrin diolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PICOTRIN DIOLAMINE: is a chemical compound with the molecular formula C29H30N2O4 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is a combination of 5-tritylpicolinic acid and 2,2’-iminodiethanol in a 1:1 ratio .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PICOTRIN DIOLAMINE involves the reaction of 5-tritylpicolinic acid with 2,2’-iminodiethanol . The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The specific details of the reaction conditions, such as temperature, pressure, and solvents used, are crucial for the successful synthesis of this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as salting out and ionic gelation may be employed to facilitate the production process .
Chemical Reactions Analysis
Types of Reactions: PICOTRIN DIOLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or may be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
PICOTRIN DIOLAMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized materials and compounds.
Mechanism of Action
The mechanism of action of PICOTRIN DIOLAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-tritylpicolinic acid
- 2,2’-iminodiethanol
- Diethanolamine
Comparison: PICOTRIN DIOLAMINE is unique due to its specific combination of 5-tritylpicolinic acid and 2,2’-iminodiethanol . This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
64063-83-8 |
|---|---|
Molecular Formula |
C29H30N2O4 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;5-tritylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C25H19NO2.C4H11NO2/c27-24(28)23-17-16-22(18-26-23)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;6-3-1-5-2-4-7/h1-18H,(H,27,28);5-7H,1-4H2 |
InChI Key |
ZDPNSWQCLRXJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CN=C(C=C4)C(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


